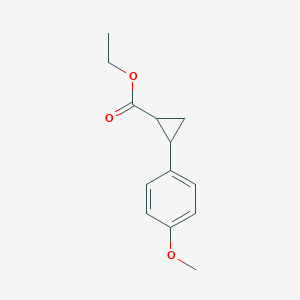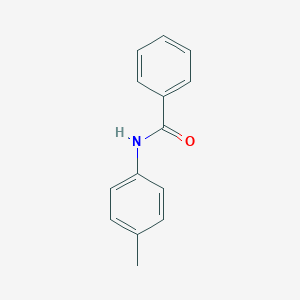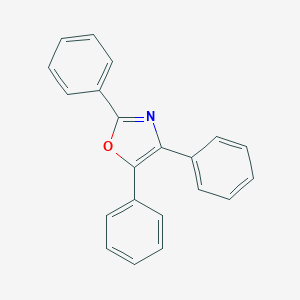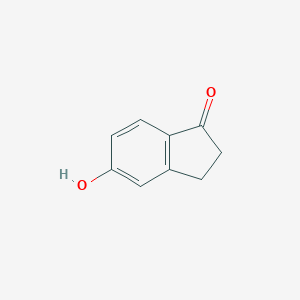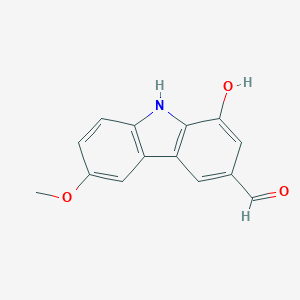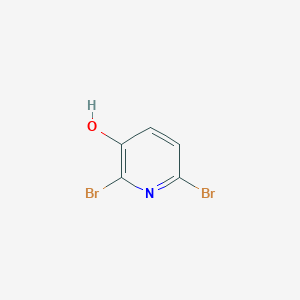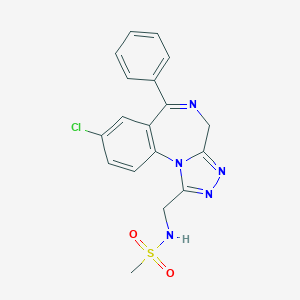
Methanesulfonamide, N-((8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonamide, N-((8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Methanesulfonamide, N-((8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- is not fully understood. However, it is believed to act on the GABA-A receptor, which is involved in the regulation of anxiety and stress. It may also modulate the activity of certain enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Methanesulfonamide, N-((8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. It has also been shown to induce apoptosis (cell death) in cancer cells, making it a potential anti-cancer agent. Additionally, it has been found to have anxiolytic effects, reducing anxiety and stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methanesulfonamide, N-((8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-anxiety properties, making it a valuable compound for studying these diseases. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential use in certain experiments.
Direcciones Futuras
There are several future directions for research on Methanesulfonamide, N-((8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)-. One potential direction is to further investigate its mechanism of action, which may help to identify additional therapeutic applications. Another direction is to study its potential use in combination with other drugs, which may enhance its therapeutic effects. Additionally, more research is needed to determine its safety and efficacy in humans, which may ultimately lead to its use as a therapeutic agent.
Métodos De Síntesis
Methanesulfonamide, N-((8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- can be synthesized using a variety of methods. One such method involves the reaction of 8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine-1-carbaldehyde with N-methylmethanesulfonamide in the presence of a base. The resulting product is Methanesulfonamide, N-((8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)-.
Aplicaciones Científicas De Investigación
Methanesulfonamide, N-((8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- has shown promise in scientific research as a potential therapeutic agent for various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-anxiety properties. Additionally, it has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
117267-39-7 |
|---|---|
Fórmula molecular |
C18H16ClN5O2S |
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
N-[(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methyl]methanesulfonamide |
InChI |
InChI=1S/C18H16ClN5O2S/c1-27(25,26)21-11-17-23-22-16-10-20-18(12-5-3-2-4-6-12)14-9-13(19)7-8-15(14)24(16)17/h2-9,21H,10-11H2,1H3 |
Clave InChI |
KSNNDEIZYKVHAK-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 |
SMILES canónico |
CS(=O)(=O)NCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 |
Otros números CAS |
117267-39-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




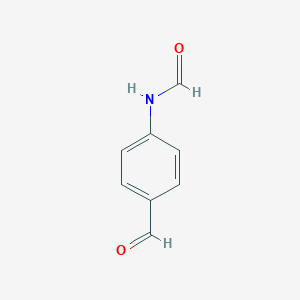
![2,3-Dihydro-benzo[f]thiochromen-1-one](/img/structure/B188524.png)
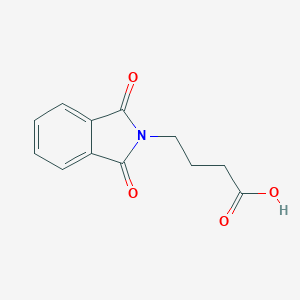
![2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B188531.png)

![2-(Methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B188533.png)
